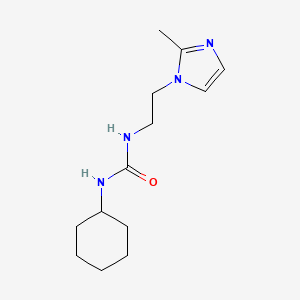

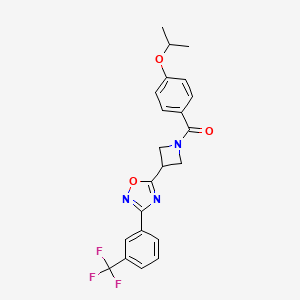

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The compound you mentioned contains an imidazole ring, which is known for its broad range of chemical and biological properties .

Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The structure of imidazole derivatives can be solved by direct methods using software like SHELXS-97 and refined by full-matrix least-squares techniques .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Scientific Research Applications

Synthesis of Novel Compounds

Benz[h]imidazo[1,2‐c]quinazoline Ring System Synthesis : Ureas obtained from specific naphthalenecarbonitriles undergo double cyclization to yield compounds with the benz[h]imidazo[1,2-c]quinazoline ring system, which are significant in pharmaceutical chemistry and material science (Petridou-Fischer & Papadopoulos, 1984).

Green Chemistry Applications : A basic ionic liquid catalyzes the synthesis of disubstituted ureas from CO2 and amines, demonstrating an environmentally friendly approach to synthesizing urea derivatives (Jiang et al., 2008).

Catalytic Applications : Imidazol-2-ylidenes, part of the N-heterocyclic carbenes family, have been identified as efficient catalysts in transesterification involving various esters and alcohols. These findings highlight potential industrial applications for the synthesis of esters and amides (Grasa et al., 2003).

Antibacterial Compound Synthesis : Research into heterocyclic compounds containing a sulfonamido moiety has led to the development of new antibacterial agents, showcasing the compound's utility in creating pharmaceutical agents (Azab et al., 2013).

Chemical Mechanisms and Reactions

Mechanistic Studies in Urea Chemistry : Investigations into the reactions of urea with acyloins and diacetyl have elucidated mechanisms relevant to synthetic chemistry, providing insights into the formation of imidazolin-2-ones and related compounds (Butler & Hussain, 1981).

Ionic Liquids in Dye-Sensitized Solar Cells : Novel imidazolium-based electrolytes have been synthesized for application in dye-sensitized solar cells, indicating the role of these compounds in advancing renewable energy technologies (Seo et al., 2010).

Future Directions

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(2-methylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-11-14-7-9-17(11)10-8-15-13(18)16-12-5-3-2-4-6-12/h7,9,12H,2-6,8,10H2,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZXZMTZVQHNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2658347.png)

![5-bromo-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-methylfuran-2-carboxamide](/img/structure/B2658356.png)

![ethyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2658359.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)

![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)

![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)